(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride
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Overview
Description
(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is a chemical compound with a unique structure that includes an oxazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by amination to introduce the amine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-modified compounds.
Scientific Research Applications
(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Aminopropane derivatives: Compounds with similar amine groups but different ring structures.
Uniqueness
(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is unique due to its specific combination of an oxazole ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H12Cl2N2O |
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Molecular Weight |
199.08 g/mol |
IUPAC Name |
(2R)-1-(1,3-oxazol-2-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-5(7)4-6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m1../s1 |
InChI Key |
CNVVUURHULRHMA-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](CC1=NC=CO1)N.Cl.Cl |
Canonical SMILES |
CC(CC1=NC=CO1)N.Cl.Cl |
Origin of Product |
United States |
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